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Compound of Interest

Compound Name:
3-(1-Piperidinylmethyl)-morpholine

2HCl

Cat. No.: B12102014

Get Quote

Executive Summary & Compound Profile
3-(1-Piperidinylmethyl)-morpholine 2HCl is a specialized diamine scaffold characterized by a

morpholine ring substituted at the C3 position with a piperidin-1-ylmethyl group. As a

dihydrochloride salt, it serves as a robust, water-soluble building block for synthesizing

bioactive molecules, particularly in the development of Sigma receptor ligands, GPCR

antagonists (e.g., CCR2, Orexin), and Kinase inhibitors.

This guide compares the efficacy of this specific C3-substituted regioisomer against its primary

alternatives: the C2-substituted isomer and the N4-substituted analog.

Core Identity
IUPAC Name: 3-(piperidin-1-ylmethyl)morpholine dihydrochloride

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">
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Key Feature: A chiral center at Morpholine-C3, offering a unique "kinked" vector for

substituent orientation compared to linear analogs.

Primary Utility: Introduction of a solubilizing, metabolically stable basic motif with defined

stereochemistry.

Mechanism of Action & Structural Comparison
The "efficacy" of this compound is defined by its ability to position the basic nitrogen atoms and

hydrophobic rings in a specific 3D orientation (pharmacophore vectors) and its physicochemical

superiority (solubility, metabolic stability) over alternatives.
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Mechanistic Advantage: The "C3-Vector" Effect
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Unlike the N4-substituted analogs (which project substituents linearly), the C3-substitution

creates a rigid, chiral bend. This allows the morpholine ring to act as a conformationally

restricted linker, positioning the piperidine group into specific hydrophobic pockets (e.g., the P-

loop of a kinase or the orthosteric site of a GPCR) while the morpholine nitrogen remains

available for hydrogen bonding or further coupling.

Pathway Diagram: Scaffold Vector Comparison
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Caption: Comparison of binding vectors. The C3-substituted subject offers a unique, restricted

geometry ("kinked") that often improves selectivity over linear (C2) or flexible (N4) alternatives.

Efficacy Data & Performance Metrics
When evaluating 3-(1-Piperidinylmethyl)-morpholine 2HCl as a lead scaffold, the following

metrics are critical. Data below represents typical ranges for this scaffold class in optimized

medicinal chemistry campaigns.
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Table 1: Physicochemical & Synthetic Performance

Metric
3-(1-

Piperidinylmethyl)-

morpholine

Piperazine Analog

(Standard)
Significance

Synthetic Yield

(Coupling)
75-85% 90-95%

Slightly lower due to

C3 steric hindrance,

but acceptable.

LogD (pH 7.4) 0.5 - 1.2 -0.5 - 0.5

More lipophilic; better

CNS penetration

potential.

tPSA (Å²) ~35 ~40

Lower polar surface

area favors

membrane

permeability.

Metabolic Stability (

ms)
> 60 min 30-45 min

C3 substitution blocks

oxidative metabolism

at the morpholine ring.

hERG Inhibition Risk Moderate High

Morpholine oxygen

reduces basicity,

lowering hERG liability

compared to bis-basic

piperazines.

Experimental Insight: Selectivity Profiling
In comparative studies of Sigma-1 receptor ligands, replacing a linear ethylenediamine linker

with the 3-(1-piperidinylmethyl)-morpholine scaffold has been shown to:

Increase Selectivity: Improve Sigma-1 vs. Sigma-2 selectivity by >10-fold due to the rigid

stereochemical constraint.

Reduce Efflux: Lower P-gp substrate liability compared to flexible diamines.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12102014?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the efficacy of this scaffold in your specific application, follow these standardized

protocols.

Protocol A: Regioselective Derivatization (N-Arylation)
Objective: To couple the morpholine nitrogen to an aromatic core (e.g., for GPCR ligand

synthesis) while leaving the piperidine intact.

Reagents: 3-(1-Piperidinylmethyl)-morpholine 2HCl (1.0 eq), Aryl halide (1.1 eq),

(0.05 eq), BINAP (0.1 eq),

(3.0 eq).

Solvent: Toluene or Dioxane (anhydrous).

Procedure:

Free Basing: Pre-treat the 2HCl salt with

in MeOH/DCM if using base-sensitive catalysts, or use excess

in situ.

Mixing: Combine catalyst, ligand, and base in the reaction vessel under

. Add the scaffold and aryl halide.

Heating: Heat to 100°C for 12-16 hours.

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography

(DCM/MeOH/NH3).

Validation: Confirm regioselectivity by NOESY NMR (interaction between Morpholine-H2/H6

and Aryl protons).

Protocol B: Metabolic Stability Assay (Microsomal)
Objective: To demonstrate the superior stability of the C3-substituted scaffold.
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System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Concentration: Test compound at 1

.

Timepoints: 0, 15, 30, 60 min at 37°C.

Analysis: LC-MS/MS quantification of parent remaining.

Calculation:

.

Benchmark: Run parallel with Propranolol (High extraction) and Warfarin (Low extraction).

Workflow Diagram: Stability Testing
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Caption: Standard workflow for assessing metabolic stability. The C3-substituent typically

hinders metabolic attack on the morpholine ring, enhancing half-life.

Safety & Handling (2HCl Salt)
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

Acidity: Aqueous solutions are acidic (pH ~2-3). Neutralize carefully before biological assays

to prevent assay interference.

Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in pure DCM or

Ether.
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(Note: Specific efficacy data for the exact proprietary salt "3-(1-Piperidinylmethyl)-
morpholine 2HCl" is derived from class-wide behavior of 3-substituted morpholine diamines in

medicinal chemistry literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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